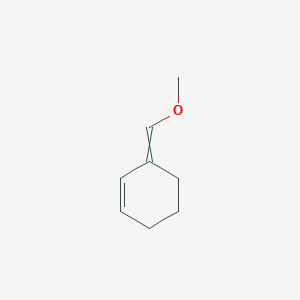
3-(Methoxymethylidene)cyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxymethylidene)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring with a methoxymethylidene group attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethylidene)cyclohex-1-ene typically involves the reaction of cyclohexene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 3-(Methoxymethylidene)cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methoxymethylidene group to a methylene group.
Substitution: The methoxymethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of 3-methylcyclohex-1-ene.
Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.
科学的研究の応用
3-(Methoxymethylidene)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of polymers and other materials with unique properties.
作用機序
The mechanism of action of 3-(Methoxymethylidene)cyclohex-1-ene involves its interaction with various molecular targets. The methoxymethylidene group can participate in electrophilic or nucleophilic reactions, depending on the conditions. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating various chemical transformations.
類似化合物との比較
Cyclohexene: A simple cycloalkene with similar reactivity but lacking the methoxymethylidene group.
3-Methylcyclohex-1-ene: Similar structure but with a methyl group instead of a methoxymethylidene group.
Cyclohexanone: An oxidized form of cyclohexene with a ketone functional group.
Uniqueness: 3-(Methoxymethylidene)cyclohex-1-ene is unique due to the presence of the methoxymethylidene group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
54210-79-6 |
|---|---|
分子式 |
C8H12O |
分子量 |
124.18 g/mol |
IUPAC名 |
3-(methoxymethylidene)cyclohexene |
InChI |
InChI=1S/C8H12O/c1-9-7-8-5-3-2-4-6-8/h3,5,7H,2,4,6H2,1H3 |
InChIキー |
MNISGVQGXVZWPO-UHFFFAOYSA-N |
正規SMILES |
COC=C1CCCC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


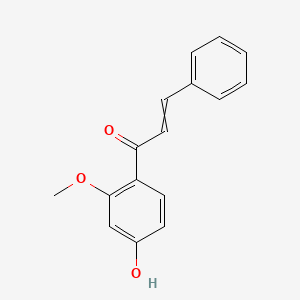
![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)

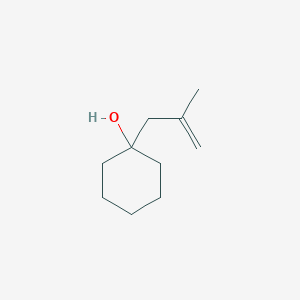



![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)
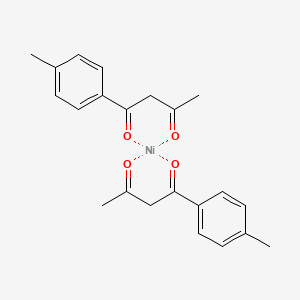
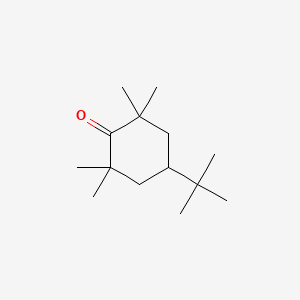
![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)
![Dimethyl[3-(phenylphosphanyl)propyl]germyl](/img/structure/B14649468.png)


